molecular formula C31H31N7O7S B11445204 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B11445204
M. Wt: 645.7 g/mol
InChI Key: PZQWRFUUOHNNFO-UHFFFAOYSA-N
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Description

“N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and nitrobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Introduction of the triazole ring: This step may involve the cyclization of an appropriate precursor.

    Attachment of the nitrobenzamide group: This can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation agents or nucleophiles for aromatic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Materials Science: Potential use in the development of organic semiconductors.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new drugs.

    Biological Probes: Use in the study of enzyme mechanisms or receptor binding.

Industry

    Polymer Science: Incorporation into polymers to modify their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-CHLOROBENZAMIDE
  • **N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE

Uniqueness

The presence of the nitro group in “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE” may confer unique electronic properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C31H31N7O7S

Molecular Weight

645.7 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C31H31N7O7S/c1-36-27(17-32-30(40)20-8-12-21(13-9-20)38(41)42)33-34-31(36)46-18-28(39)37-25(23-6-5-7-26(44-3)29(23)45-4)16-24(35-37)19-10-14-22(43-2)15-11-19/h5-15,25H,16-18H2,1-4H3,(H,32,40)

InChI Key

PZQWRFUUOHNNFO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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